molecular formula C11H7F2NO3 B1370737 Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 1065074-53-4

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No. B1370737
M. Wt: 239.17 g/mol
InChI Key: VNFFZRZFGCJZJY-UHFFFAOYSA-N
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Description

“Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H7F2NO3 . It has a molecular weight of 239.2 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: COC(=O)C1=CC(=O)C2=CC(=CC(=C2N1)F)F . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate” are as follows :

Scientific Research Applications

  • Scientific Field: Synthetic Chemistry

    • Application Summary : This compound is a derivative of fluoroquinolones, a family of antibacterials . Fluoroquinolones have been used in the world pharmaceutical market for nearly three decades . They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
    • Methods of Application : The structural modification of the quinolone skeleton by incorporating fluorine atoms at C-6 and other positions of the benzene ring resulted in a remarkable improvement of antimicrobial properties .
    • Results or Outcomes : Due to enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase, fluoroquinolones possess a high antibacterial activity .
  • Scientific Field: Biochemistry

    • Application Summary : DiFMUP, a fluorinated 4-methylumbelliferyl phosphate (MUP) derivative that has a lower pKa than that of MUP, making DiFMUP an excellent substrate for continuously assaying acid phosphatases at low pH .
    • Methods of Application : The reaction product of DiFMUP has excitation/emission maxima of ∼358/450 nm .
    • Results or Outcomes : This property makes it useful in fluorescence microscopy and flow cytometry .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : This compound is a building block in the synthesis of various pharmaceuticals and agrochemicals . Its unique structure and properties make it a valuable intermediate in the production of novel compounds with potential medicinal and agricultural applications .
    • Methods of Application : The compound can be used in various synthetic pathways to produce new compounds .
    • Results or Outcomes : The synthesized compounds can have potential medicinal and agricultural applications .
  • Scientific Field: Antiviral Research

    • Application Summary : 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, a related compound, is a novel HIV-1 integrase strand transfer inhibitor .
    • Methods of Application : The compound can be used in the development of antiviral drugs .
    • Results or Outcomes : The compound has shown potential in inhibiting HIV-1 integrase strand transfer .
  • Scientific Field: Antibacterial Research

    • Application Summary : Lomefloxacin, a related compound, is very useful for the treatment of a variety of infections .
    • Methods of Application : Using salts of lomefloxacin may overcome the problem of poor aqueous solubility .
    • Results or Outcomes : Lomefloxacin has shown potential in treating a variety of infections .
  • Scientific Field: Synthetic Chemistry

    • Application Summary : This compound is a derivative of 4-Hydroxy-2-quinolones, which have interesting pharmaceutical and biological activities . They are valuable in drug research and development .
    • Methods of Application : The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems .
    • Results or Outcomes : The structure of 1B is the most common form . Quinolone and its allied scaffolds are found amongst more than 60 FDA approved drugs .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . These compounds have been reported to harbor vast therapeutic potential .
    • Methods of Application : The adopted methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides .
    • Results or Outcomes : The synthesized compounds can then be explored for their therapeutic potential .

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

properties

IUPAC Name

methyl 6,8-difluoro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c1-17-11(16)8-4-9(15)6-2-5(12)3-7(13)10(6)14-8/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFFZRZFGCJZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621559
Record name Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

CAS RN

1065074-53-4
Record name Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
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